molecular formula C8H9ClN2O2 B8685300 Methyl 3,5-diamino-4-chlorobenzoate

Methyl 3,5-diamino-4-chlorobenzoate

Cat. No. B8685300
M. Wt: 200.62 g/mol
InChI Key: QSBFYMBFQLOZNZ-UHFFFAOYSA-N
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Patent
US07253198B2

Procedure details

A mixture of 4-chloro-3,5-dinitro-benzoic acid methyl ester (D25a) (2.6 g, 10 mmol, 1 equiv) and SnCl2 (18.95 g, 100 mmol, 10 equiv) in MeOH (80 ml) was refluxed for 1 h, cooled to room temperature and concentrated in vacuo. The residue was partitioned between AcOEt and 2N aqueous NaOH solution. The organic phase was dried over MgSO4 and concentrated in vacuo. The residue was triturated with 1:1 Et2O/iso-hexane to give 3,5-diamino-4-chloro-benzoic acid methyl ester (D27a) (1.56 g, 78%) as a light orange solid.
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
18.95 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:17])[C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[C:7]([Cl:13])=[C:6]([N+:14]([O-])=O)[CH:5]=1.Cl[Sn]Cl>CO>[CH3:1][O:2][C:3](=[O:17])[C:4]1[CH:9]=[C:8]([NH2:10])[C:7]([Cl:13])=[C:6]([NH2:14])[CH:5]=1

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
COC(C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-])=O
Name
Quantity
18.95 g
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between AcOEt and 2N aqueous NaOH solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with 1:1 Et2O/iso-hexane

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C(=C1)N)Cl)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.56 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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